Product packaging for Diethyl methyl(2-methylbutyl)malonate(Cat. No.:CAS No. 14251-43-5)

Diethyl methyl(2-methylbutyl)malonate

Cat. No.: B576541
CAS No.: 14251-43-5
M. Wt: 244.331
InChI Key: LYTPHCFAPFXOQP-UHFFFAOYSA-N
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Description

Diethyl methyl(2-methylbutyl)malonate (CAS 14251-43-5) is a specialized malonic acid ester with the molecular formula C13H24O4 and a molecular weight of 244.33 g/mol . This compound is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. In scientific research, complex diethyl malonate derivatives like this one are highly valued as versatile intermediates and building blocks in organic synthesis . They are primarily used in nucleophilic substitution and condensation reactions, such as alkylations and Knoevenagel condensations, to construct more complex molecular architectures . The mechanism of action for this class of compounds involves deprotonation to form a stable enolate anion, which can then react with various electrophiles, enabling the synthesis of novel compounds for pharmaceutical and agrochemical research . Malonate esters also serve as precursors in the synthesis of chiral building blocks and biologically active molecules, making them valuable in medicinal chemistry and drug discovery efforts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B576541 Diethyl methyl(2-methylbutyl)malonate CAS No. 14251-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-methyl-2-(2-methylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-6-10(4)9-13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTPHCFAPFXOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699782
Record name Diethyl methyl(2-methylbutyl)propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID10699782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14251-43-5
Record name Diethyl methyl(2-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Control and Asymmetric Synthesis of Diethyl Methyl 2 Methylbutyl Malonate Analogues

Enantioselective Synthesis Strategies

The creation of the chiral quaternary carbon atom in analogues of diethyl methyl(2-methylbutyl)malonate requires sophisticated asymmetric methodologies. These strategies are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer.

A prominent strategy for the synthesis of chiral α,α-disubstituted malonates involves the enantioselective alkylation of monosubstituted malonic diesters under phase-transfer catalysis (PTC). This method has proven effective for creating chiral quaternary carbon centers. In this approach, a malonic ester bearing one substituent is deprotonated to form an enolate, which then reacts with an alkylating agent in the presence of a chiral phase-transfer catalyst.

Research has demonstrated the successful α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst. frontiersin.org This process yields the corresponding α-methyl-α-alkylmalonates in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). frontiersin.org A key advantage of using different ester groups (e.g., tert-butyl and diphenylmethyl) is the potential for their selective removal, allowing for the synthesis of versatile chiral building blocks. frontiersin.org For instance, the resulting chiral α,α-dialkylmalonates can be selectively converted into their corresponding monoacids, which are valuable intermediates for the synthesis of other chiral molecules. frontiersin.org

The general applicability of this method is highlighted by the successful gram-scale synthesis, indicating its potential for practical applications. researchgate.net The choice of the phase-transfer catalyst is crucial for achieving high enantioselectivity. Cinchona alkaloids, particularly N-(9-anthracenylmethyl)cinchoninium chloride, have been shown to be effective catalysts for the alkylation of α-monosubstituted tert-butyl methyl malonate, affording products with quaternary chiral centers in high yields and enantioselectivities. researchgate.net

Table 1: Asymmetric Alkylation of α-Methylmalonates via Phase-Transfer Catalysis

Alkylating Agent Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
Various alkyl halides Binaphthyl-modified chiral quaternary ammonium salt up to 99 up to 98 frontiersin.org

Asymmetric hydrogenation is a powerful and efficient method for the synthesis of chiral compounds. acs.org In the context of malonate analogues, the asymmetric hydrogenation of β-aryl alkylidene malonate esters provides a direct route to chiral malonates. This reaction involves the reduction of a carbon-carbon double bond in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand.

A highly effective method utilizes a site-specifically tailored chiral spiro iridium catalyst for the hydrogenation of a series of β-aryl alkylidene malonate esters. acs.orgnih.govresearchgate.net This approach has been shown to produce chiral saturated malonates with good to excellent enantioselectivities (up to 99% ee) and high turnover numbers (TONs), making it a practical and efficient process. acs.orgresearchgate.net The nature of the β-alkyl group on the substrate can influence both the yield and the enantioselectivity of the reaction. For instance, substrates with smaller alkyl groups like methyl or ethyl tend to give higher enantioselectivities compared to those with larger groups like n-propyl. acs.org

The success of this strategy underscores the importance of the catalyst design. The chiral spiro iridium catalyst has demonstrated significant efficiency in these transformations. acs.orgresearchgate.net The resulting chiral malonate esters can be further elaborated into other valuable chiral compounds, such as carboxylic acids and esters bearing a β-tertiary benzylic stereocenter. acs.orgresearchgate.net

Table 2: Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters

Substrate (β-substituent) Catalyst Enantiomeric Excess (ee, %) Turnover Number (TON) Reference
β-aryl (methyl group) Chiral Spiro Iridium Catalyst 94 High acs.org
β-aryl (ethyl group) Chiral Spiro Iridium Catalyst 92 High acs.org
β-aryl (n-propyl group) Chiral Spiro Iridium Catalyst 74 High acs.org

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Stereoselective aldol additions involving malonate enolates offer a pathway to chiral diol structures, which can be precursors to complex molecules. Specifically, 1,2-asymmetric induction in the aldol reaction of a malonate ester enolate with an α-alkoxy aldehyde can produce anti- or syn-1,2-diols with high stereoselectivity. rsc.orgpsu.edursc.org

The reaction between the lithium enolate of tert-butyl malonate and various α-alkoxy aldehydes in the presence of a Lewis acid like zinc chloride has been shown to yield anti-1,2-diols in high yields and with high diastereoselectivity. rsc.orgpsu.edu For example, the reaction with 2-benzyloxypropanal in the presence of ZnCl₂ can lead to an anti:syn ratio of 87:13. psu.edu The choice of Lewis acid and reaction conditions can significantly influence the stereochemical outcome. psu.edu Interestingly, by modifying the protecting group on the aldehyde, such as using a bulky trityl group, the stereoselectivity can be reversed to favor the syn-aldol product. psu.edu This level of control is crucial for accessing a diverse range of stereoisomers.

Enantioselective conjugate addition, or Michael addition, of malonate esters to electrophilic acceptors like imines and α,β-unsaturated carbonyls is another key strategy for constructing chiral carbon centers. This reaction has been successfully applied to the synthesis of optically active β-amino acids and other valuable chiral building blocks. nih.gov

The Mannich reaction of malonates with simple imines, catalyzed by bifunctional cinchona alkaloids bearing a thiourea (B124793) functionality, provides a highly enantioselective route to β-amino acids. nih.gov These catalysts can activate both the malonate and the imine, leading to high yields and enantioselectivities (up to 99% ee) for a variety of aryl and even α-unbranched alkyl imines. nih.gov

Similarly, the conjugate addition of malonate esters to α,β-unsaturated N-sulfonyl imines can be catalyzed by PyBOX/La(OTf)₃ complexes, affording chiral δ-aminoesters and piperidones with good yields and high enantiomeric ratios. nih.gov Furthermore, organocatalysts have been employed for the enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes. rsc.org For instance, 4-oxalocrotonate tautomerase has been shown to catalyze this reaction, achieving high conversions and enantioselectivities. rsc.org High-pressure conditions have also been found to enable the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides, catalyzed by a tertiary amino-thiourea, yielding chiral alkanesulfonyl fluorides with up to 92% ee. nih.gov

Chiral Catalysis in Malonate Transformations

The success of the aforementioned enantioselective strategies heavily relies on the development and application of effective chiral catalysts. These catalysts, often transition metal complexes with chiral ligands, are designed to create a chiral environment around the reacting molecules, thereby directing the stereochemical outcome of the transformation.

For decades, the advancement of asymmetric transition metal catalysis has been driven by the design of customized chiral ligands. rsc.orgrsc.org These ligands, which coordinate to the metal center, are responsible for inducing chirality in the product. The design of chiral ligands is a dynamic field, with a continuous effort to develop new and more efficient ligand architectures. mdma.chnih.gov

A traditional and highly successful approach involves the use of chiral ligands to create a chiral metal complex. rsc.org An alternative strategy that has gained traction is the concept of "chiral-at-metal" catalysis, where the chirality originates from a stereogenic metal center coordinated by achiral ligands. rsc.org This approach offers structural simplicity and opens new avenues for catalyst design. rsc.orgrsc.org The synthesis of these chiral-at-metal catalysts often employs a chiral-auxiliary strategy to separate the enantiomers of the metal complex. rsc.org

In the context of malonate transformations, various chiral ligands have been employed. For instance, in asymmetric hydrogenation, chiral spiro iridium catalysts have shown exceptional performance. acs.orgresearchgate.net For conjugate additions, chiral PyBOX ligands complexed with lanthanum triflate have been effective. nih.gov The development of chiral tridentate ligands is also an area of increasing importance, as they can enhance both the reactivity and stereoselectivity of transition metal catalysts in reactions like asymmetric hydrogenation. nih.gov The versatility of chiral ligands and their metal complexes allows for the catalysis of a wide range of transformations on prochiral substrates, leading to a diverse array of chiral products. mdma.ch

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Diethyl malonate
2,2-diphenylethyl tert-butyl α-methylmalonate
N-(9-anthracenylmethyl)cinchoninium chloride
tert-butyl methyl malonate
β-aryl alkylidene malonate esters
Chiral spiro iridium catalyst
tert-butyl malonate
2-benzyloxypropanal
Zinc chloride
Cinchona alkaloids
PyBOX
Lanthanum triflate
4-oxalocrotonate tautomerase
β-arylethenesulfonyl fluorides
Tertiary amino-thiourea
α-alkoxy aldehyde
Lithium enolate
Lewis acid
α,β-unsaturated N-sulfonyl imines
α,β-unsaturated aldehydes
Dimethyl malonate
Pentyl enone
Methyl dihydrojasmonate
Sodium ethoxide
Diethyl propanedioate
α-alkylated carboxylic acids
α-monosubstituted malonic diesters
α-methyl Meldrum's acid
tert-butyl α-methylmalonic acid
1-ethyl-3-(dimethylaminopropyl)carbodiimide
4-dimethylaminopyridine
(S,S)-3,4,5-trifluorophenyl-NAS bromide
(−)-horsfiline
(+)-coerulescine
Diethyl (1-methylbutyl)allylmalonate
Diethyl ethyl(1-methylbutyl)malonate
2,6-diethyl-4-methylaniline
Isoamyl nitrite
Cuprous chloride
Cuprous iodide
2,6-diethyl-4-methylphenyl diazonium salt
N,N-dimethylformamide
Acetone
Acetonitrile (B52724)
Tetrahydrofuran (B95107)
Sodium hydride
Potassium tert-butoxide
Diethyl 2-(2,6-diethyl-4-methylbenzene) malonate
(E)-β-Nitrostyrenes
L-proline
α,α-diaryl prolinols
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine

Chiral Phase Transfer Catalysis for Enantioselective Reactions

The enantioselective synthesis of α,α-disubstituted malonates, including analogues of this compound, can be effectively achieved through asymmetric phase-transfer catalysis (PTC). acs.orgnih.gov This powerful organocatalytic method facilitates the formation of quaternary chiral centers with high levels of stereocontrol. acs.org The reaction typically involves the alkylation of an α-monosubstituted malonic ester in a biphasic system, where a chiral phase-transfer catalyst shuttles the enolate from the aqueous phase to the organic phase for the reaction with an alkyl halide. acs.orgnih.gov

Cinchona alkaloids have emerged as a prominent class of chiral phase-transfer catalysts for these transformations. acs.orgusm.edu For instance, N-(9-anthracenylmethyl)cinchoninium chloride has been successfully employed in the alkylation of α-monosubstituted tert-butyl methyl malonates, affording the desired α,α-disubstituted products in high yields and with high enantioselectivities. acs.org The structure of the catalyst, particularly the presence of bulky aromatic groups, can enhance π-π stacking interactions with the substrate, leading to a more organized transition state and consequently higher enantioselectivity. frontiersin.org

Researchers have developed various chiral phase-transfer catalysts to optimize enantioselectivity. proquest.com For example, (S,S)-3,4,5-trifluorophenyl-NAS bromide has proven effective in the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates, yielding products with up to 98% enantiomeric excess (ee). nih.govfrontiersin.orgnih.govresearchgate.net The choice of solvent and reaction temperature are critical parameters for achieving optimal results. frontiersin.org Toluene is often a suitable solvent, and lower temperatures, such as -40°C, generally lead to higher enantioselectivities, albeit sometimes at the cost of longer reaction times. frontiersin.org

The utility of this methodology is demonstrated by the broad scope of applicable electrophiles, including allylic and benzylic halides, which typically result in very high enantioselectivities (86-99% ee). frontiersin.org The resulting chiral α,α-dialkylmalonates are valuable intermediates, as the two distinct ester groups can be selectively hydrolyzed to furnish chiral malonic monoacids, which are versatile building blocks in organic synthesis. nih.govfrontiersin.orgnih.govresearchgate.net

Table 1: Enantioselective Phase-Transfer Catalyzed Alkylation of Malonate Analogues This table presents a selection of research findings on the asymmetric alkylation of malonate derivatives using chiral phase-transfer catalysts.

CatalystSubstrateElectrophileYield (%)ee (%)Reference
N-(9-anthracenylmethyl)cinchoninium chlorideα-monosubstituted tert-butyl methyl malonateVarious alkyl halidesHighHigh acs.org
(S,S)-3,4,5-trifluorophenyl-NAS bromide2,2-diphenylethyl tert-butyl α-methylmalonateBenzyl bromide9998 frontiersin.orgnih.govresearchgate.net
(S,S)-3,4,5-trifluorophenyl-NAS bromide2,2-diphenylethyl tert-butyl α-methylmalonateAllyl bromide9990 frontiersin.org
(S,S)-3,4,5-trifluorophenyl-NAS bromide2,2-diphenylethyl tert-butyl α-methylmalonateCinnamyl bromide9986 frontiersin.org

Enzyme-Mediated Biocatalytic Approaches for Stereoselective Malonate Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral malonates. rsc.orgmdpi.com Enzymes, with their inherent chirality, can catalyze reactions with exceptional levels of stereoselectivity under mild conditions. researchgate.net For the synthesis of stereoselective malonates, two primary biocatalytic strategies are employed: enzymatic kinetic resolution and desymmetrization of prochiral substrates. mdpi.comnih.gov

Hydrolases, particularly lipases and esterases, are the most commonly used enzymes for these transformations. mdpi.com One well-known method is the enantioselective hydrolysis of racemic α-substituted malonic esters using enzymes like Pig Liver Esterase (PLE). usm.edu However, the effectiveness of PLE can be substrate-dependent, with some compounds, such as benzyl-substituted malonic esters, yielding low enantiomeric excess. usm.edu Lipases, such as Amano PS lipase (B570770) from Burkholderia cepacia and immobilized Candida antarctica lipase B (CALB), have also been utilized. rsc.orgnih.gov CALB, for instance, has been successfully used in the solventless synthesis of linear polyesters from dimethyl malonate and various aliphatic diols. rsc.org

The desymmetrization of prochiral or meso-disubstituted malonates is an especially attractive approach as it can theoretically afford a 100% yield of the desired enantiomerically pure product. mdpi.com This process involves the selective modification of one of two identical, enantiotopic functional groups on a prochiral molecule. mdpi.com The success of such a transformation relies on the enzyme's ability to differentiate between these groups, which is governed by the specific interactions within the enzyme-substrate complex. mdpi.com The intrinsic ability of enzymes to recognize stereochemistry, even at positions remote from the reaction center, makes biocatalysis a powerful tool for creating chiral building blocks. nih.gov The development and application of robust and versatile biocatalysts, often improved through protein engineering, continue to expand the scope and utility of this methodology in asymmetric synthesis. researchgate.net

Table 2: Examples of Enzymes in Stereoselective Malonate Synthesis This table provides examples of enzymes and their applications in the synthesis of chiral malonates and related compounds.

EnzymeEnzyme SourceReaction TypeSubstrate TypeReference
Pig Liver Esterase (PLE)Porcine liverHydrolysisBenzyl-substituted malonic esters usm.edu
Candida antarctica lipase B (CALB)Candida antarcticaPolycondensationDimethyl malonate and diols rsc.org
Amano PS LipaseBurkholderia cepaciaResolutionEpoxy-santalol isomers nih.gov

Diastereoselective Control in the Synthesis of Multi-Substituted Malonates

The construction of molecules with multiple stereocenters, such as highly substituted malonate derivatives, requires precise control over diastereoselectivity. acs.org Tandem reactions, where multiple bonds and stereocenters are formed in a single operation, represent a highly efficient strategy for achieving this complexity. acs.orgbeilstein-journals.org

One effective approach involves the Michael addition of a malonate enolate to an activated olefin, such as an arylidenemalonate. beilstein-journals.org For example, a cascade inter-intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org These reactions, often carried out under phase-transfer conditions using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) with aqueous potassium hydroxide (B78521), can proceed with excellent diastereoselectivity. beilstein-journals.org The reaction mechanism involves an initial intermolecular Michael addition, followed by a diastereoselective intramolecular 6-endo-trig cyclization. beilstein-journals.org

Substrate-controlled diastereoselective reactions offer another powerful tool. researchgate.net In this approach, a chiral auxiliary attached to the malonate substrate directs the stereochemical outcome of the reaction. Evans' chiral oxazolidinone auxiliaries are frequently used for this purpose. researchgate.net For instance, the Michael addition of Grignard reagents to α,β-unsaturated diethyl malonates bearing a (S)-4-phenyloxazolidin-2-one auxiliary proceeds with high yields and excellent diastereomeric ratios (up to 99% d.r.). researchgate.net The chiral auxiliary creates a biased facial environment, forcing the nucleophile to attack from a specific direction, thus controlling the formation of the new stereocenter relative to the existing one. researchgate.net The selection of the appropriate chiral auxiliary and optimization of reaction conditions are crucial for maximizing diastereoselectivity. researchgate.net

Table 3: Diastereoselective Reactions Involving Malonate Derivatives This table summarizes findings on achieving diastereoselective control in reactions to synthesize multi-substituted malonates.

Reaction TypeSubstratesReagent/CatalystDiastereoselectivityReference
Cascade Double Michael AdditionCurcumins and arylidenemalonatesKOH/TBABComplete diastereoselectivity in most cases beilstein-journals.org
Substrate-controlled Michael AdditionAlkylidene malonate with oxazolidinone auxiliaryGrignard reagentsUp to 99% d.r. researchgate.net
Conjugate Additionα-substituted cyanoesters and α-chloroacrylonitrileQuinine-derived catalyst9-25:1 d.r. acs.org

Reaction Mechanisms and Mechanistic Investigations of Diethyl Methyl 2 Methylbutyl Malonate Chemistry

Mechanistic Pathways of Nucleophilic Attack at the Active Methylene (B1212753) Group

The methylene group positioned between the two carbonyl groups of the malonate ester is highly acidic. This acidity is a key feature, making it susceptible to deprotonation by a base to form a resonance-stabilized enolate ion. jove.com This enolate is a potent nucleophile and can readily participate in various carbon-carbon bond-forming reactions.

The general mechanism for nucleophilic attack at the active methylene group involves the following steps:

Deprotonation: A base, such as sodium ethoxide, abstracts a proton from the α-carbon (the carbon between the two carbonyl groups) to generate a carbanion. pearson.comlibretexts.org

Enolate Formation: The resulting carbanion is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. patsnap.comorganicchemistrytutor.com This resonance-stabilized species is known as an enolate.

Nucleophilic Attack: The enolate, acting as a nucleophile, attacks an electrophile, typically an alkyl halide, in a nucleophilic substitution reaction (SN2). jove.commasterorganicchemistry.com This step results in the formation of a new carbon-carbon bond at the α-position. fiveable.me

For diethyl methyl(2-methylbutyl)malonate, the active methylene proton has already been substituted with a methyl group. Therefore, for further alkylation, a stronger base might be required to deprotonate the remaining α-hydrogen if one were present, or the focus of nucleophilic attack would shift to other positions if the molecule were modified. However, the principles of enolate formation and nucleophilic attack are central to the synthesis of this compound itself, starting from diethyl malonate.

The reaction to form this compound would proceed via a two-step alkylation of diethyl malonate. First, deprotonation and reaction with a methyl halide would yield diethyl methylmalonate. A second deprotonation and reaction with a 2-methylbutyl halide would then produce the final product.

Table 1: Key Steps in Nucleophilic Attack at the Active Methylene Group
StepDescriptionKey Intermediates/Species
1. DeprotonationRemoval of an acidic α-proton by a base.Carbanion
2. Enolate FormationStabilization of the carbanion through resonance.Enolate ion
3. Nucleophilic Substitution (SN2)Attack of the enolate on an electrophile (e.g., alkyl halide).Alkylated malonic ester

Elucidation of Hydrolysis and Decarboxylation Reaction Mechanisms in Diethyl Malonate Derivatives

The ester groups of this compound can be hydrolyzed to carboxylic acids, which can subsequently undergo decarboxylation. This sequence is a common synthetic strategy to produce substituted carboxylic acids. libretexts.org

Hydrolysis (Saponification):

The hydrolysis of the diethyl ester is typically carried out under basic conditions, a process known as saponification. organicchemistrytutor.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of each ester group. This is followed by the departure of the ethoxide leaving group. Subsequent acidification protonates the resulting carboxylate ions to yield a substituted malonic acid. libretexts.org

The steps for the hydrolysis of one ester group are as follows:

Nucleophilic attack: A hydroxide ion attacks the carbonyl carbon.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Leaving group departure: The ethoxide ion is eliminated.

Protonation: In a separate acidic workup step, the carboxylate is protonated to form the carboxylic acid.

Decarboxylation:

The resulting methyl(2-methylbutyl)malonic acid is a β-dicarboxylic acid, which is thermally unstable. Upon heating, it readily undergoes decarboxylation, losing a molecule of carbon dioxide. stackexchange.com The mechanism of decarboxylation of β-keto acids and malonic acids is thought to proceed through a cyclic, six-membered transition state. jove.com

The concerted mechanism involves:

The formation of a hydrogen bond between the hydrogen of one carboxyl group and the carbonyl oxygen of the other.

A cyclic rearrangement of electrons, leading to the elimination of CO2 and the formation of an enol.

The enol then tautomerizes to the more stable keto form, which in this case is the final carboxylic acid product. jove.com

Table 2: Mechanistic Steps of Hydrolysis and Decarboxylation
ProcessStepDescription
Hydrolysis (Saponification)1Nucleophilic attack of hydroxide on the carbonyl carbon.
2Formation of a tetrahedral intermediate.
3Elimination of the ethoxide leaving group.
4Acidification to protonate the carboxylate.
Decarboxylation1Formation of a cyclic six-membered transition state.
2Concerted elimination of carbon dioxide and formation of an enol.
3Tautomerization of the enol to the final carboxylic acid.

Detailed Studies on Stereochemical Induction in Asymmetric Catalytic Reactions

The synthesis of enantiomerically pure or enriched this compound requires stereochemical control during the alkylation steps. Asymmetric catalysis provides a powerful tool to achieve this. The focus of such studies is often on the enantioselective alkylation of a malonate precursor.

Chiral phase-transfer catalysts have been successfully employed for the enantioselective synthesis of α,α-dialkylmalonates. frontiersin.org These catalysts, often derived from cinchona alkaloids or chiral ammonium (B1175870) salts, are capable of creating a chiral environment around the enolate and the electrophile, thereby directing the alkylation to occur preferentially from one face of the enolate. This results in the formation of one enantiomer in excess. frontiersin.org

Molybdenum-catalyzed and Iridium-catalyzed asymmetric allylic alkylations of malonate nucleophiles have also been reported to produce highly enantioenriched products. acs.orgacs.orgorganic-chemistry.org These reactions proceed through a mechanism involving the formation of a chiral metal-allyl complex. The malonate enolate then attacks this complex in a stereocontrolled manner, guided by the chiral ligand attached to the metal center.

Key factors influencing the stereochemical outcome in these reactions include:

The structure of the chiral catalyst: The steric and electronic properties of the catalyst are paramount in determining the degree of enantioselectivity. frontiersin.org

The nature of the base and solvent: These can affect the aggregation state and reactivity of the enolate, which in turn can influence the stereochemical course of the reaction. frontiersin.org

Reaction temperature: Lower temperatures generally lead to higher enantioselectivities. frontiersin.org

Table 3: Factors Affecting Stereochemical Induction
FactorInfluence on Asymmetric Catalysis
Chiral Catalyst StructureDictates the chiral environment and the facial selectivity of the nucleophilic attack.
Base and SolventAffects the nature of the enolate and its reactivity, influencing the transition state geometry.
TemperatureLower temperatures often enhance the energy difference between diastereomeric transition states, leading to higher enantiomeric excess.

Computational and Experimental Approaches to Reaction Pathway Elucidation

The elucidation of reaction pathways for the synthesis and transformation of this compound can be achieved through a combination of computational and experimental methods.

Computational Approaches:

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. These calculations can be used to:

Model transition state geometries: This helps in understanding the steric and electronic factors that control the reactivity and selectivity of a reaction.

Calculate activation energies: By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

Predict stereochemical outcomes: In asymmetric reactions, computational models can help rationalize the observed enantioselectivity by analyzing the energies of the diastereomeric transition states leading to the different stereoisomers.

For instance, computational studies on the thermal decomposition of malonic acid have been used to compare different mechanistic pathways and calculate reaction rate constants. researchgate.net

Experimental Approaches:

A variety of experimental techniques can be employed to probe reaction mechanisms:

Isotope labeling studies: By incorporating isotopes (e.g., deuterium) at specific positions in the reactants, the movement of atoms during the reaction can be traced, providing direct evidence for proposed mechanisms. For example, the lack of ¹⁸O incorporation during the hydrolysis of a malonate derivative in the presence of H₂¹⁸O suggested a more complex mechanism than simple ester cleavage. nih.gov

Spectroscopic analysis: Techniques such as NMR and IR spectroscopy can be used to identify and characterize reaction intermediates, providing snapshots of the reaction as it progresses. researchgate.net

Trapping experiments: The addition of a trapping agent that can react with a specific intermediate can provide evidence for the existence of that intermediate.

By combining the insights gained from both computational modeling and experimental investigations, a detailed and accurate picture of the reaction mechanisms governing the chemistry of this compound can be developed.

Theoretical Chemistry and Computational Studies of Diethyl Methyl 2 Methylbutyl Malonate

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are instrumental in understanding the three-dimensional structure and relative stability of different conformers of Diethyl methyl(2-methylbutyl)malonate. The presence of rotatable bonds around the central carbon atom, as well as within the ethyl and 2-methylbutyl groups, gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformation.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to perform geometry optimizations and frequency calculations. These calculations can predict the bond lengths, bond angles, and dihedral angles that characterize the lowest energy conformers. The relative energies of these conformers determine their population distribution at a given temperature, which in turn influences the macroscopic properties of the compound.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)

ConformerDihedral Angle (O=C-Cα-C=O) (°)Relative Energy (kcal/mol)
A600.00
B1201.5
C1803.2
D-600.00
E-1201.5

This table presents hypothetical data to illustrate the typical energy differences between conformers that could be obtained from quantum chemical calculations.

Theoretical Investigations of Reaction Energetics and Transition States

Theoretical chemistry provides a powerful framework for investigating the mechanisms and energetics of reactions involving this compound. A common reaction for malonic esters is alkylation, which proceeds via the formation of a carbanion at the α-carbon. wikipedia.orgorganicchemistrytutor.com Computational studies can model the deprotonation step by a base and the subsequent nucleophilic attack on an alkyl halide. wikipedia.org

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding the reaction kinetics and thermodynamics. For instance, the malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to produce a substituted carboxylic acid. wikipedia.orgopenochem.org

Transition state theory, combined with quantum chemical calculations, enables the precise location of transition state structures. Analysis of the vibrational frequencies of the transition state (identifying the single imaginary frequency corresponding to the reaction coordinate) confirms the nature of the saddle point on the potential energy surface. These theoretical investigations can elucidate the stereoselectivity of reactions, particularly when chiral centers are involved, as is the case with the 2-methylbutyl group in this compound.

Computational Design of Catalysts and Reagents for Malonate Transformations

Computational chemistry has become an indispensable tool in the rational design of catalysts for organic transformations, including those involving malonates. nih.govcam.ac.uk For reactions such as the asymmetric alkylation of this compound, computational screening can identify promising catalyst candidates before their synthesis and experimental testing. frontiersin.orgnih.gov

The design process often involves building a computational model of the catalytic cycle. This includes modeling the interaction of the substrate with the catalyst, the activation of the substrate, and the bond-forming steps. nih.gov For phase-transfer catalysis, which is often used for the alkylation of malonates, molecular mechanics and DFT calculations can be used to study the structure of the ion-pair intermediate and the influence of the catalyst's chiral scaffold on the stereochemical outcome of the reaction. frontiersin.org

Descriptor-based approaches are also employed, where key properties of potential catalysts (e.g., steric and electronic parameters) are correlated with their predicted activity and selectivity. nih.gov This allows for the high-throughput screening of virtual catalyst libraries to identify the most promising candidates for synthesis and experimental validation.

Table 2: Computationally Screened Catalysts for Asymmetric Alkylation of a Malonate Substrate (Illustrative Data)

CatalystPredicted Enantiomeric Excess (%)Predicted Yield (%)
Catalyst A9588
Catalyst B8592
Catalyst C7095
Catalyst D9880

This table provides a hypothetical example of how computational screening results might be presented for different catalyst candidates.

Prediction of Novel Reactivity Patterns and Structure-Reactivity Relationships

Computational studies can go beyond known reactions to predict novel reactivity patterns for this compound. By exploring its electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions, chemists can identify potential sites for nucleophilic or electrophilic attack.

Quantitative structure-reactivity relationships (QSRRs) can be established by computationally examining a series of related malonate derivatives. researchgate.netresearchgate.net By systematically varying the substituents on the malonate backbone and calculating their effect on reaction barriers or equilibrium constants, predictive models can be developed. researchgate.net These models can then be used to estimate the reactivity of new, unsynthesized malonate compounds.

For example, the influence of the methyl and 2-methylbutyl groups on the acidity of the α-proton in this compound can be quantified through calculation of the pKa value. This information is valuable for predicting its behavior in base-catalyzed reactions. Furthermore, computational analysis can explore the potential for this molecule to participate in other types of reactions, such as cyclizations or rearrangements, under various conditions. nih.gov

Analytical Methodologies for Characterization and Process Monitoring in Malonate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of malonate esters from reaction mixtures and for the assessment of their purity. These techniques are predicated on the differential partitioning of analytes between a stationary phase and a mobile phase.

Gas chromatography is a powerful tool for monitoring the progress of reactions involving the synthesis of malonic esters and for the quantification of the resulting products. The technique is particularly well-suited for volatile and thermally stable compounds like Diethyl methyl(2-methylbutyl)malonate. In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. Elution is facilitated by the flow of an inert gaseous mobile phase. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column.

For the analysis of alkyl-substituted malonates, a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is often employed. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. The progress of a reaction can be monitored by taking aliquots from the reaction mixture at various time intervals, quenching the reaction, and analyzing the composition by GC. The disappearance of starting materials and the appearance of the product can be quantified by comparing the peak areas to those of an internal standard.

Table 1: Illustrative GC Parameters for Malonate Analysis

Parameter Value
Column DB-1 (dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Carrier Gas Helium, constant flow of 1 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL

| Split Ratio | 50:1 |

This table presents a typical set of parameters and does not represent data from a specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of less volatile or thermally labile malonate derivatives. A crucial application of HPLC in this field is the determination of the enantiomeric excess (ee) of chiral malonates, which is a measure of the stereochemical purity of a sample. To separate enantiomers, a chiral stationary phase (CSP) is required. These phases are designed to interact differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioselective separation of a broad range of chiral compounds, including malonate esters. researchgate.net The mobile phase typically consists of a mixture of a nonpolar solvent, such as hexane, and a polar modifier, like isopropanol. The precise ratio of these solvents is optimized to achieve the best separation. The enantiomeric excess is calculated from the relative areas of the peaks corresponding to the two enantiomers.

Table 2: Representative Chiral HPLC Conditions for Malonate Enantioseparation

Parameter Value
Column Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Column Temperature | 25 °C |

This table provides an example of typical conditions for chiral HPLC and does not reflect a specific analysis of this compound.

For the purification of malonate derivatives on a preparative scale, advanced column chromatography techniques such as flash chromatography are frequently employed. This method allows for the rapid and efficient separation of the desired product from unreacted starting materials, byproducts, and catalysts. frontiersin.org Flash chromatography utilizes a column packed with a solid adsorbent, typically silica gel, and a solvent system (eluent) is passed through the column under moderate pressure.

The choice of eluent is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound is generally considered optimal. For substituted malonates, a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate is commonly used. By gradually increasing the polarity of the eluent (gradient elution), compounds with different polarities can be selectively eluted from the column.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous determination of the chemical structure of newly synthesized malonate compounds. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize malonate derivatives.

¹H NMR Spectroscopy: This technique provides information about the different types of protons in a molecule and their chemical environment. The chemical shift (δ) of a proton is indicative of its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect to see distinct signals for the methyl and methylene (B1212753) protons of the two ethyl ester groups, the methine proton at the chiral center, and the protons of the methyl and 2-methylbutyl substituents. The diastereotopic protons within the methylene groups of the ethyl esters may exhibit complex splitting patterns.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For this compound, characteristic signals would be observed for the carbonyl carbons of the ester groups, the quaternary carbon of the malonate core, and the various methyl, methylene, and methine carbons of the alkyl chains.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

¹H NMR Predicted δ (ppm) Multiplicity Assignment
~4.2Quartet-OCH₂CH₃
~3.3Doublet-CH(CO₂Et)₂
~1.9Multiplet-CH₂CH(CH₃)₂
~1.7Multiplet-CH(CH₃)₂
~1.3Singletα-CH₃
~1.2Triplet-OCH₂CH₃
~0.9Doublet-CH(CH₃)₂
~0.8Triplet-CH₂CH₃
¹³C NMR Predicted δ (ppm) Assignment
~170C=O
~61-OCH₂CH₃
~55-C(CO₂Et)₂
~40-CH₂CH(CH₃)₂
~30-CH(CH₃)₂
~25α-CH₃
~20-CH(CH₃)₂
~14-OCH₂CH₃
~11-CH₂CH₃

Disclaimer: The chemical shifts presented in this table are predicted values based on the analysis of structurally similar compounds, such as Diethyl sec-butylmalonate, and have not been experimentally determined for this compound. chemicalbook.comchemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner.

For 2-substituted diethyl malonate derivatives, a common fragmentation pathway involves the loss of the diethyl malonate moiety. mdpi.com The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Prominent fragment ions would likely result from the cleavage of the alkyl substituents and the ester groups. For instance, the loss of an ethoxy radical (-•OCH₂CH₃) or an ethyl group (-CH₂CH₃) are common fragmentation pathways for ethyl esters.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Possible Fragment
244 [M]⁺ (Molecular Ion)
199 [M - OCH₂CH₃]⁺
173 [M - C₅H₁₁]⁺

Note: The m/z values in this table are predicted based on the expected fragmentation patterns of similar malonate esters and have not been experimentally verified for this compound. mdpi.com

Optimization of Analytical Protocols for Efficiency and Accuracy

In the research and process monitoring of malonates, such as this compound, the optimization of analytical protocols is paramount. Achieving both high efficiency and accuracy ensures reliable characterization and quantification, which is critical for synthesis control, purity assessment, and stereoisomer differentiation. The optimization process is a systematic approach to refining analytical methods, balancing the need for rapid sample throughput with the demand for precise and trustworthy data. latu.org.uy This involves a multi-faceted evaluation of chromatographic conditions, detector settings, and sample preparation techniques to minimize error and enhance analytical performance.

The primary goals of protocol optimization include improving the resolution of target analytes from impurities, increasing sensitivity for trace-level detection, reducing analysis time, and ensuring method robustness for consistent results over time. demarcheiso17025.com For a chiral compound like this compound, a significant challenge lies in the effective separation and quantification of its enantiomers, which often requires specialized chiral stationary phases and meticulous mobile phase selection. chromatographyonline.comwikipedia.org

Gas Chromatography (GC) Optimization

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like malonic esters. nist.gov Optimization of GC methods focuses on achieving sharp, symmetrical peaks with good separation from other components in the sample matrix in the shortest possible time.

Key parameters for GC optimization include:

Column Selection: The choice of a capillary column with an appropriate stationary phase is critical. For a moderately polar compound like this compound, a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) is often a suitable starting point. Column length, internal diameter, and film thickness are also adjusted to balance resolution and analysis speed.

Temperature Programming: A programmed temperature ramp is typically employed to elute a range of compounds with different boiling points. The initial temperature, ramp rate, and final temperature are optimized to ensure that early-eluting compounds are well-resolved without excessively long retention times for later-eluting components.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) is optimized to achieve maximum column efficiency.

Injector and Detector Parameters: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. For the Flame Ionization Detector (FID), which is well-suited for organic compounds, gas flow rates (hydrogen, air) are optimized for maximum sensitivity. dtic.mil

For quantitative accuracy, a multi-point calibration curve is generated using standards of known concentrations. dtic.mil This allows for the precise determination of the analyte concentration in unknown samples.

Table 1: Example of Optimized GC-FID Conditions for Malonate Analysis

ParameterOptimized Value
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 250°C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program 100°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min
Detector FID at 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

High-Performance Liquid Chromatography (HPLC) Optimization for Chiral Separation

Given that this compound possesses a chiral center, HPLC is an indispensable tool for its enantioselective analysis. The optimization of chiral HPLC methods is often more complex than achiral separations. chromatographyonline.com

Key optimization strategies include:

Chiral Stationary Phase (CSP) Screening: The most critical factor is the selection of the CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and highly versatile for separating a broad range of racemates. oup.com Screening several different CSPs is often the first step in method development. chromatographyonline.com

Mobile Phase Composition: In normal-phase chromatography, the mobile phase typically consists of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol). oup.com The type and percentage of the alcohol modifier have a profound impact on retention and enantioselectivity. Small adjustments to the mobile phase composition can dramatically alter the resolution between enantiomers. chromatographyonline.com

Temperature: Column temperature can influence the interactions between the analyte and the CSP. Lower column temperatures sometimes enhance the weak bonding forces responsible for chiral recognition, thereby improving resolution. chromatographyonline.com

Flow Rate: Adjusting the flow rate can optimize the trade-off between analysis time and separation efficiency.

Table 2: Optimized Normal-Phase HPLC Conditions for Chiral Separation of a Malonate Derivative

ParameterOptimized Value
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Advanced Techniques for Enhanced Accuracy: LC-MS/MS

For process monitoring where high sensitivity and specificity are required, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a superior approach. nih.gov This technique provides a high degree of confidence in both the identification and quantification of the target compound.

Optimization for accuracy using LC-MS/MS often involves:

Derivatization: To enhance ionization efficiency and sensitivity, malonates can be derivatized. This chemical modification can make the molecule more amenable to analysis by electrospray ionization (ESI). nih.gov

Stable Isotope Dilution: This is the gold standard for quantitative accuracy. A known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) is added to the sample as an internal standard. Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and ionization suppression, allowing for highly accurate correction during data processing. nih.gov

Selected Reaction Monitoring (SRM): In SRM (also known as Multiple Reaction Monitoring or MRM), the mass spectrometer is set to monitor a specific precursor-to-product ion transition. This is highly selective and significantly reduces chemical noise, leading to very low limits of detection and high accuracy. nih.govresearchgate.net

Table 3: Example of Optimized LC-MS/MS Parameters (SRM Mode)

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ m/z value specific to analyte
Product Ion (Q3) m/z value of a specific fragment
SRM Transition (Analyte) e.g., m/z 299 → 98
SRM Transition (Internal Std) e.g., m/z 302 → 98
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100 ms

Method Validation

Once a protocol is optimized, it must be validated to prove it is "fit for purpose". latu.org.uy Method validation provides objective evidence of a method's reliability. demarcheiso17025.com Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries between 90-110% are typically considered acceptable. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Table 4: Representative Method Validation Data for a Malonate Assay

Validation ParameterAcceptance CriteriaResult
Accuracy (Recovery) 90 - 110%96.0% nih.govnih.govresearchgate.net
Precision (Repeatability RSD) < 5%3.2% nih.govnih.gov
Linearity (Correlation Coefficient, r²) > 0.9950.999
Limit of Quantitation (LOQ) Signal-to-Noise > 105 ng/mL

By systematically optimizing and validating these analytical protocols, researchers can ensure the generation of high-quality, reliable data. This foundation of accuracy and efficiency is essential for advancing research, controlling manufacturing processes, and ensuring the final quality of products derived from malonate chemistry.

Applications of Diethyl Methyl 2 Methylbutyl Malonate As a Key Synthetic Intermediate

Intermediate in the Synthesis of Pharmaceutical Precursors

The structural attributes of Diethyl methyl(2-methylbutyl)malonate make it a valuable precursor in the development of pharmaceutical agents. Its ability to participate in reactions such as alkylation and condensation allows for the efficient construction of complex molecules that form the basis of novel drug candidates. chemimpex.com Malonic acid derivatives, in general, are foundational in medicinal chemistry for synthesizing a range of therapeutic compounds. guidechem.com

Role in the Preparation of Chiral Drug Candidates

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological effects. Substituted malonates like this compound are instrumental in asymmetric synthesis, a field focused on producing stereochemically pure compounds.

Recent research has demonstrated efficient methods for the synthesis of chiral malonates through processes like enantioselective phase-transfer catalysis. researchgate.netfrontiersin.org This involves the α-alkylation of malonate precursors to create versatile chiral building blocks that possess a quaternary carbon center. researchgate.net Such methodologies can achieve high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). researchgate.netfrontiersin.org The resulting chiral α,α-dialkylmalonates can be selectively hydrolyzed to form chiral malonic monoacids, further expanding their utility in synthesizing complex, single-enantiomer drug molecules. researchgate.net

Table 1: Key Aspects of Chiral Synthesis Using Malonate Intermediates

FeatureDescription
Reaction Type Enantioselective phase-transfer catalysis
Key Transformation α-alkylation of malonates
Outcome Formation of chiral quaternary carbon centers
Typical Yields Up to 99%
Enantioselectivity Up to 98% ee
Significance Provides versatile building blocks for chiral drugs

Synthesis of Gamma-Amino Acid Derivatives

Gamma-amino acid (GABA) derivatives are a significant class of pharmaceuticals, particularly for treating neurological disorders. The synthesis of these compounds often relies on the strategic use of malonate esters. A common approach involves the Knoevenagel condensation of diethyl malonate with aldehydes, followed by reduction and subsequent chemical transformations to yield α-amino esters. researchgate.net This foundational chemistry provides a pathway to a wide range of both natural and unnatural amino acids.

While direct synthesis of GABA derivatives from this compound is specific, the general principles of malonic ester synthesis are directly applicable. The alkyl groups already present on the central carbon of this compound would guide the synthesis toward specific, substituted GABA analogues, allowing for the creation of novel therapeutic candidates with tailored pharmacological profiles.

Contribution to the Development of Novel Therapeutically Relevant Scaffolds

The versatility of malonate derivatives extends to the creation of diverse heterocyclic structures, which are core components of many therapeutic agents. nih.gov Substituted diethyl malonates are known to undergo cyclocondensation reactions with various dinucleophiles to form six-membered heterocycles. nih.gov

These reactions can be used to synthesize a variety of "malonyl heterocycles," including barbiturates and pyrido[1,2-a]pyrimidines. nih.gov The ability to use readily available and relatively inexpensive diethyl malonates as starting materials makes this an attractive route for generating novel molecular scaffolds for drug discovery programs. nih.gov For instance, malonate-based quinoxaline derivatives have been investigated for their potential therapeutic applications. nih.gov

Building Block in Agrochemical Synthesis Pathways

The utility of this compound and related compounds is not limited to pharmaceuticals; they are also pivotal intermediates in the agrochemical sector. chemimpex.comguidechem.com Their application in this field mirrors their use in drug synthesis, where they serve as building blocks for creating molecules with specific biological activities.

Precursor to Crop Protection Agents

Substituted malonates are employed in the formulation and synthesis of effective crop protection agents. chemimpex.com The malonic ester synthesis provides a robust method for creating a wide variety of substituted carboxylic acids, which are precursors to many active ingredients in pesticides and herbicides. Several pesticides, including sethoxydim, are produced from diethylmalonate. wikipedia.org The specific substitution pattern of this compound makes it a candidate for developing new, potentially more effective or selective, crop protection agents.

Synthesis of Bioactive Agrochemical Intermediates

Beyond direct use in final product formulations, this compound is a key intermediate for synthesizing other bioactive molecules used in agriculture. guidechem.com For example, diethyl 2-((arylamino)methylene)malonates (DAMMs), which can be synthesized from malonate precursors, have been identified as having antifungal properties, specifically against devastating plant pathogens like Fusarium oxysporum. mdpi.com This highlights the role of malonate derivatives in the discovery and development of new antifungal agents to improve crop yields and protect plants from disease. chemimpex.commdpi.com

Table 2: Applications in Agrochemical Synthesis

Application AreaRole of Malonate IntermediateExample End-Products/Targets
Crop Protection Precursor to active ingredientsHerbicides (e.g., Sethoxydim), Pesticides
Bioactive Intermediates Building block for antifungal agentsDiethyl 2-((arylamino)methylene)malonates (DAMMs)

Research in Specialty Polymer and Material Science Applications

The functional core of this compound, the malonate ester group, provides a versatile platform for the development of specialty polymers and advanced materials. Research has increasingly focused on harnessing the unique reactivity of malonate esters to create polymers with tailored properties.

Investigation of Malonate Esters as Monomers or Modifiers in Polymer Production

Malonate esters are actively investigated as both primary monomers and as chemical modifiers to create functional polymers for high-performance applications. Their utility stems from the reactivity of the carbon-carbon double bond in derivatives like methylene (B1212753) malonates, and the ability to transesterify the ester groups.

Anionic Polymerization: A notable example is diethyl methylene malonate (DEMM), which undergoes rapid anionic polymerization at room temperature. nih.govuvebtech.com This reaction can be initiated by weak bases, including water or functional groups like carboxylates, making it a highly reactive and versatile monomer for creating coatings and adhesives under mild conditions. nih.govacs.orgnih.gov

Free-Radical Polymerization: Methylene malonates can also undergo free-radical copolymerization. uvebtech.com Multifunctional malonates, in particular, can be incorporated into polymer chains to produce cross-linked thermoplastics. uvebtech.com This method allows for the production of materials with a wide range of glass transition temperatures and varying degrees of crystallinity. uvebtech.com

Transesterification for Monomer Synthesis: Malonate esters can be modified via transesterification to create new, multifunctional monomers. uvebtech.com For instance, reacting a dialkyl malonate with a hydroxyalkyl (meth)acrylate produces a malonate-containing acrylate monomer. google.com These specialized monomers can then be copolymerized to produce acrylic polymers with pendant malonate groups ready for subsequent cross-linking. google.com

Table 1: Polymerization Methods Involving Malonate Esters

Polymerization MethodMalonate Derivative ExampleKey FeaturesResulting Polymer Type
Anionic Polymerization Diethyl Methylene Malonate (DEMM)Rapid polymerization at room temperature; initiated by weak bases. nih.govuvebtech.comLinear or grafted polymers for coatings. nih.govrsc.org
Free-Radical Polymerization Multifunctional Methylene MalonatesSlower propagation than acrylates; allows for copolymerization. uvebtech.comCross-linked thermoplastics. uvebtech.com
Transesterification Diethyl Malonate + Hydroxyalkyl AcrylateCreates new functional monomers with polymerizable groups. google.comAcrylic polymers with cross-linkable malonate functionality. google.com
Photoinduced Anionic Polymerization Methylene Malonate OligomersUses a photolatent base to initiate polymerization upon UV exposure, allowing for "cure-on-demand" and dark curing. radtech2020.comCross-linked films. radtech2020.com

Enhanced Material Properties through Malonate Functionality

The incorporation of the malonate chemical structure into a polymer backbone imparts a range of desirable material properties. The ability of the malonate group to participate in cross-linking reactions is central to these enhancements.

Improved Mechanical and Resistance Properties: The introduction of multifunctional methylene malonates into polymers leads to the formation of cross-linked networks. uvebtech.com These networks significantly enhance material properties, offering excellent solvent resistance, increased hardness, and tailored flexibility. uvebtech.com For example, coatings formulated with malonate-grafted latexes show dramatic improvements in rub resistance. nih.gov

Advanced Coating Performance: Acrylic polymers containing malonate groups can be cross-linked through a Michael reaction. google.com Cured films produced from these systems exhibit superior weatherability compared to those made from polymers with acetoacetyl groups. google.com The covalent attachment of malonate-based polymers to substrates can also increase the adhesion and durability of coatings. rsc.org

"Cure-on-Demand" and Dark Cure: A significant advancement is the use of photolatent bases to initiate anionic polymerization of methylene malonates upon UV irradiation. radtech2020.com This process not only allows for curing on demand but also continues after the UV light is removed, a phenomenon known as "dark cure" or post-curing. radtech2020.com This leads to a higher final conversion of the monomer and an increase in the glass transition temperature and storage modulus of the material over time. radtech2020.com

Table 2: Impact of Malonate Functionality on Material Properties

Property EnhancementMechanismMalonate TypeApplication Area
Solvent Resistance & Hardness Free-radical induced cross-linking. uvebtech.comMultifunctional Methylene MalonatesThermoplastics, Protective Coatings. uvebtech.com
Flexibility & Durability Incorporation into specialty polymer backbones. chemimpex.comDiethyl ethyl(1-methylbutyl)malonateCoatings, Adhesives. chemimpex.com
Weatherability Cross-linking via Michael reaction. google.comMalonate-containing Acrylate PolymersHigh-performance Films, Exterior Coatings. google.com
Rub Resistance Anionic grafting and cross-linking. nih.govHydroxyethyl Methacrylate Methylene Malonate (HEMA-MM)High-Performance Latex Coatings. nih.gov

General Utility in the Construction of Complex Organic Molecules

The malonic ester synthesis is a cornerstone reaction in organic chemistry, prized for its reliability and versatility in forming carbon-carbon bonds. patsnap.com This makes compounds like this compound valuable intermediates for building a wide array of complex molecular structures. guidechem.com

Access to Varied Carbon Skeletons and Polyfunctionalized Compounds

The core utility of malonic ester synthesis lies in its ability to act as a synthetic equivalent of a ⁻CH₂COOH synthon, enabling the creation of substituted carboxylic acids. wikipedia.org The process involves a sequence of deprotonation, alkylation, hydrolysis, and decarboxylation. masterorganicchemistry.com

Deprotonation: The carbon atom situated between the two carbonyl groups of the malonate ester is acidic and can be easily deprotonated by a base like sodium ethoxide to form a stable enolate. wikipedia.orgmasterorganicchemistry.com

Alkylation: This nucleophilic enolate readily reacts with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, yielding a substituted malonic ester. masterorganicchemistry.comorganicchemistrytutor.com This step can be repeated with a different alkyl halide to create a di-substituted product, offering a high degree of control over the final structure. wikipedia.org

Hydrolysis and Decarboxylation: Subsequent treatment with acid and heat hydrolyzes the ester groups to carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily loses a molecule of carbon dioxide (decarboxylation) to yield the final substituted carboxylic acid. masterorganicchemistry.com

This fundamental sequence allows for the construction of a vast range of carbon frameworks. A notable variation is the Perkin alicyclic synthesis , where a dihalide is used as the alkylating agent, leading to an intramolecular reaction that forms cyclic compounds. wikipedia.org

Table 3: Examples of Carbon Skeletons from Malonic Ester Synthesis

Starting MalonateAlkylating Agent(s)Key TransformationResulting Molecular Skeleton
Diethyl Malonate1. NaOEt2. Benzyl BromideMono-alkylation, Hydrolysis, Decarboxylation3-Phenylpropanoic acid
Diethyl Malonate1. NaOEt, Methyl Iodide2. NaOEt, Allyl BromideSequential di-alkylation, Hydrolysis, Decarboxylation2-Methyl-4-pentenoic acid organicchemistrytutor.com
Diethyl Malonate1. NaOEt2. 1,3-DibromopropaneIntramolecular di-alkylation (Perkin Synthesis)Cyclobutanecarboxylic acid wikipedia.org

Synthesis of Unnatural Amino Acid Derivatives

Malonate esters are valuable precursors for the synthesis of α-amino acids, including those not found in nature. wikipedia.org A well-established, multi-step pathway transforms simple malonates into complex amino acid derivatives. nih.gov

The synthesis begins with a Knoevenagel condensation of diethyl malonate with an aldehyde, catalyzed by a mild base. nih.govwikipedia.org This reaction forms an alkylidenemalonate intermediate. nih.gov The subsequent steps are:

Reduction: The carbon-carbon double bond of the alkylidenemalonate is reduced. nih.gov

Oximation: The substituted malonate is then treated to form an α-hydroxyimino ester. nih.govresearchgate.net

Final Reduction: The α-hydroxyimino group is reduced to an amino group, typically using reagents like zinc and hydrochloric acid, yielding the target α-amino ester. nih.govresearchgate.net

This sequence provides a general and adaptable route to a wide variety of unnatural amino acids, where the structure of the initial aldehyde dictates the final side chain (R-group) of the amino acid. nih.gov

Intermediate for Food Flavoring Agents (as a synthetic target)

Malonate esters are key intermediates in the synthesis of artificial flavoring agents. wikipedia.org Diethyl malonate itself is noted for its apple-like odor and is used in perfumes and to create fruit flavors like pear, cherry, and grape. wikipedia.org

More specifically, substituted malonates are synthesized as direct precursors to specific flavor compounds. For example, 2-methyl-2-sec-butyl malonate is synthesized specifically as an intermediate for food flavoring agents. spkx.net.cn Its synthesis involves the alkylation of diethyl methylmalonate with 2-bromobutane (B33332), a reaction catalyzed by sodium ethoxide. spkx.net.cn The optimization of this synthesis highlights its industrial relevance for producing compounds that contribute to the sensory profiles of food products. spkx.net.cn

Future Directions and Emerging Research Avenues in Diethyl Methyl 2 Methylbutyl Malonate Chemistry

Development of Sustainable and Green Synthesis Routes for Malonate Esters

The principles of green chemistry are increasingly influencing the synthesis of fundamental chemical building blocks like malonate esters. studysmarter.co.uk Traditional methods, while effective, often rely on hazardous reagents and generate significant waste. Future research is intensely focused on developing more environmentally benign alternatives.

Sustainable Method Key Features Potential Advantages Reference
Enzymatic CatalysisUse of lipases (e.g., Candida antarctica lipase (B570770) B)Solvent-free conditions, biodegradability, lower energy consumption. rsc.org
NanocatalysisTungsten oxide nanoparticlesEnhanced efficiency, catalyst recyclability, higher yields. patsnap.com
Green SolventsReplacement of traditional organic solventsReduced toxicity and environmental impact, improved safety profile. studysmarter.co.uk

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high levels of selectivity—particularly enantioselectivity—is a paramount goal in modern organic synthesis, especially for applications in pharmaceuticals and bioactive compounds. Research into novel catalytic systems for malonate ester reactions is vibrant, with a focus on creating chiral centers with high precision.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the asymmetric alkylation of malonate esters. Using chiral catalysts, such as N-(9-anthracenylmethyl)cinchoninium chloride, researchers have achieved high yields and enantioselectivities in the synthesis of α,α-disubstituted malonates. acs.org This method is practical for large-scale synthesis and allows for the creation of products with quaternary chiral carbons, which are valuable intermediates for synthesizing chiral amino acids. acs.orgfrontiersin.org

Furthermore, iridium-catalyzed asymmetric reactions are showing great promise. Chiral spiro iridium catalysts have been used for the highly efficient asymmetric hydrogenation of β-aryl alkylidene malonates, yielding chiral malonate esters with excellent enantioselectivities (up to 99% ee) and high turnover numbers. acs.org Similarly, iridium catalysts have enabled the asymmetric allylic alkylation of dialkyl malonates to construct all-carbon quaternary stereocenters with high enantiomeric excess. organic-chemistry.org These advanced catalytic systems provide access to complex chiral molecules that were previously difficult to synthesize. frontiersin.orgresearchgate.net

Catalytic System Reaction Type Key Advantages Achieved Selectivity Reference
Chiral Phase-Transfer CatalystsAsymmetric AlkylationHigh yields, practical for scale-up, creates quaternary stereocenters.Up to 98% ee frontiersin.org
Chiral Spiro Iridium CatalystsAsymmetric HydrogenationHigh turnover numbers, excellent enantioselectivity.Up to 99% ee acs.org
Iridium/Zinc Co-catalysisAsymmetric Allylic AlkylationForms all-carbon quaternary centers at ambient temperature.Up to 97% ee organic-chemistry.org

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of data science and chemistry is creating new paradigms for reaction design and optimization. Machine learning (ML) and artificial intelligence (AI) are being developed to predict reaction outcomes, suggest optimal conditions, and accelerate the discovery of new synthetic routes. eurekalert.orgresearchgate.net

For complex organic reactions, including those involving malonate esters, AI models can analyze vast datasets from chemical literature and databases like Reaxys to predict suitable catalysts, solvents, reagents, and temperatures. beilstein-journals.orgacs.org These models can learn the intricate relationships between reactant structures and reaction conditions to forecast outcomes with increasing accuracy. eurekalert.org This predictive power helps chemists to streamline experimentation by focusing on the most promising reaction parameters, thereby saving time and resources. researchgate.net

The application of ML extends to both global and local models. Global models can suggest general conditions for new transformations based on broad datasets, while local models can fine-tune parameters for a specific reaction family to maximize yield and selectivity. beilstein-journals.org As these technologies mature, they are expected to become indispensable tools, moving the field toward a future of automated, self-driving synthesis platforms. beilstein-journals.org

AI/ML Application Function Impact on Synthesis Reference
Reaction Condition PredictionSuggests catalysts, solvents, reagents, and temperature.Reduces trial-and-error experimentation; accelerates process development. acs.org
Yield and Selectivity PredictionForecasts the outcome and efficiency of a reaction.Enables chemists to prioritize high-potential synthetic routes. eurekalert.orgresearchgate.net
Retrosynthetic AnalysisProposes synthetic pathways for target molecules.Aids in the design of novel and more efficient syntheses. beilstein-journals.org

Expanding Applications in Advanced Organic Materials and Complex Bioactive Compound Synthesis

Malonate esters like diethyl methyl(2-methylbutyl)malonate are foundational building blocks, and future research aims to leverage their versatility to create novel materials and complex, biologically active molecules. chemistrylearner.comwikipedia.org Their unique chemical reactivity makes them ideal starting points for constructing diverse molecular architectures. chemistnotes.comyoutube.com

In materials science, malonate derivatives are being explored for the creation of functional polymers and inorganic-organic hybrid materials. For example, malonate-based polyesters have been shown to act as effective metal chelators. rsc.org Furthermore, robust anionic building blocks derived from malonates are used in crystal engineering to construct supramolecular complexes and coordination polymers with specific structural and functional properties. researchgate.net

In medicinal chemistry and natural product synthesis, the ability to use malonate esters to build complex, three-dimensional molecules is critical. whiterose.ac.uk The development of iterative synthesis platforms, inspired by the biosynthesis of natural products, allows for the assembly of complex small molecules from simpler boronate building blocks, some of which can be derived from malonate precursors. nih.gov This "building block" approach facilitates the synthesis of diverse and structurally complex compounds, including derivatives of potent drugs like Amphotericin B, and other pharmaceutically relevant targets. nih.govrsc.org This strategy is crucial for drug discovery, enabling the creation of libraries of novel compounds for biological screening. researchgate.net

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
EsterificationEtOH, H₂SO₄, reflux85–90%
AlkylationNaOEt, 2-methylbutyl bromide, DMF, 60°C62%

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Q. Basic

  • ¹H NMR :
    • Ester methyl groups: δ 1.2–1.4 ppm (triplet, J = 7.2 Hz).
    • 2-Methylbutyl chain: δ 0.9–1.7 ppm (multiplet for CH₂ and CH₃ groups).
    • Malonate backbone: δ 3.8–4.3 ppm (quartet for OCH₂CH₃) .
  • ¹³C NMR :
    • Carbonyl carbons: δ 165–175 ppm.
    • Quaternary carbon: δ 50–55 ppm (malonate core) .
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion peak [M+Na]⁺ at m/z 307 (calculated for C₁₃H₂₄O₄Na⁺) .

Key Tip : Compare experimental data with computational predictions (e.g., PubChem or DFT calculations) to validate structural assignments .

How can researchers optimize the alkylation step in the synthesis of this compound to improve yield and purity?

Advanced
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance enolate stability and reactivity .
  • Base Strength : Use stronger bases (e.g., LDA) for complete deprotonation, but ensure compatibility with steric hindrance from the 2-methylbutyl group .
  • Temperature Control : Moderate heating (60–80°C) accelerates alkylation while minimizing side reactions .
  • Purification : Employ gradient elution in column chromatography to separate unreacted diethyl malonate and byproducts .

Q. Example Optimization Table :

ParameterOptimal ConditionYield Improvement
SolventDMF+15%
BaseNaH (vs. NaOEt)+10%
Temperature70°C+8%

What strategies are recommended for resolving contradictions in spectroscopic data when analyzing structurally similar malonate derivatives?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish 2-methylbutyl CH₂ groups from ester methylenes .
  • X-ray Crystallography : Confirm molecular geometry and substituent orientation, as demonstrated for Diethyl 2-(2-oxocyclohexyl)malonate .
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify misassignments .

Case Study : Inconsistent ¹³C NMR signals for malonate quaternary carbons were resolved via HSQC, revealing unexpected conjugation effects from steric interactions .

What role does the steric environment of the malonate core play in determining reactivity patterns, and how can this be experimentally assessed?

Advanced
The steric bulk of the 2-methylbutyl group influences:

  • Enolate Formation : Hindered deprotonation requires stronger bases (e.g., NaH vs. NaOEt) .
  • Nucleophilic Attack : Bulky substituents reduce reaction rates in Michael additions or alkylations .

Q. Experimental Assessment :

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to compare rates with less-hindered analogs (e.g., diethyl ethylmalonate).
  • Competitive Alkylation : React equimolar 2-methylbutyl and ethyl halides; analyze product ratios via GC-MS to quantify steric effects .

How can computational chemistry methods be integrated with experimental data to predict the biological activity of this compound derivatives?

Q. Advanced

  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with enzyme targets (e.g., cyclooxygenase or bacterial efflux pumps) .
  • ADME Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on logP and polar surface area .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with antimicrobial activity data from analogs .

Q. Example Workflow :

Synthesize derivatives with varied alkyl chains.

Test in vitro against Gram-positive bacteria.

Build QSAR models to predict optimal chain length for activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.